molecular formula C7H7N3O B1497119 7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-ol

7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1497119
M. Wt: 149.15 g/mol
InChI Key: JWXXZAHMLYLRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound of high interest in medicinal chemistry and pharmaceutical research. As a pyrrolopyrimidine derivative, it serves as a versatile scaffold for the synthesis of novel bioactive molecules. This core structure is a key intermediate in the development of potential therapeutic agents, including kinase inhibitors. Researchers value this compound for exploring structure-activity relationships and designing new compounds for various biological targets. The compound is provided with a certificate of analysis to ensure quality and consistency. Handle with appropriate safety precautions: it may cause skin allergy and serious eye irritation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Note: The specific applications, research value, and mechanism of action for this particular methylated derivative are not detailed in the available literature and should be confirmed through further research.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O/c1-10-3-2-5-6(10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11)

InChI Key

JWXXZAHMLYLRBC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=CNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound Methyl (-CH₃) C₆H₅N₃O 135.12 Intermediate for kinase inhibitors; moderate lipophilicity
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (F1386-0303) Phenyl (-C₆H₅) C₁₈H₁₃N₃O 287.32 MAP4K4 inhibitor; enhanced target binding due to aromatic bulk
7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 4-Methoxyphenyl C₁₉H₁₅N₃O₂ 317.35 Increased solubility via methoxy group; anticancer applications
7-Isopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Isopropyl (-CH(CH₃)₂) C₉H₁₁IN₄ 302.11 Halogenated derivative; potential for radiopharmaceutical use

Key Insights :

  • Methyl substituents (as in the target compound) balance lipophilicity and metabolic stability, making them suitable intermediates for further derivatization .
  • Aryl groups (e.g., phenyl, methoxyphenyl) improve target affinity but reduce solubility, requiring formulation optimization .
  • Halogenation (e.g., iodine at position 5) introduces opportunities for radiolabeling or halogen bonding in drug-receptor interactions .

Functional Group Variations at Position 4

Compound Name Functional Group (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound Hydroxyl (-OH) C₆H₅N₃O 135.12 Hydrogen-bond donor; moderate acidity (pKa ~7-8)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Amine (-NH₂) C₇H₈N₄ 149.15 Enhanced basicity (pKa ~4.99); kinase inhibitor intermediate
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Chlorine (-Cl) C₇H₆ClN₃ 167.60 Electrophilic intermediate for nucleophilic substitution
7-Methyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolidinyl C₁₁H₁₅N₅ 217.27 Improved solubility and bioavailability via amine

Key Insights :

  • The hydroxyl group in the target compound enables hydrogen bonding but limits membrane permeability due to polarity .
  • Amine derivatives exhibit higher basicity and are preferred for intracellular target engagement .
  • Chlorine at position 4 serves as a leaving group, facilitating further functionalization .

Substituent Variations at Position 5

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
7-Methyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Iodine (-I) C₇H₇IN₄ 274.06 Radiopharmaceutical potential; halogen bonding
5-(4-Bromophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 4-Bromophenyl C₁₅H₁₂BrN₃O 330.18 Anticancer activity; bulky substituent enhances target selectivity
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl (-CH₃) C₇H₈N₄ 149.15 Simpler structure; reduced steric hindrance

Key Insights :

  • Halogenation at position 5 enhances molecular weight and polarizability, critical for targeting hydrophobic binding pockets .
  • Aryl groups improve π-π stacking interactions with aromatic residues in enzymes .

Preparation Methods

Chlorination and Alkylation Pathway

A widely adopted method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to produce 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by methylation at the 7-position and subsequent hydrolysis or substitution at the 4-position.

Key Steps:

  • React 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) in an aromatic solvent (e.g., toluene) at 0–50°C, then increase to 40–100°C.
  • Add a tertiary amine base (e.g., diisopropylethylamine) and heat to 75–125°C for 1–24 hours.
  • Methylate the 7-position using a suitable methylating agent.
  • Hydrolyze or substitute the 4-chloro group to obtain the 4-ol derivative.

Table 1: Typical Reaction Conditions

Step Reagents/Conditions Yield (%)
Chlorination POCl₃, toluene, 0–100°C, 1–24 h 26.5–41
Methylation Methyl iodide or methyl sulfate, base Variable
Hydrolysis/Substitution Aqueous base or nucleophile, 75–125°C Variable

Note: The yields are highly dependent on reagent purity, temperature control, and work-up procedures.

Tosylation and Nucleophilic Substitution Pathway

Another approach utilizes a tosyl-protected intermediate to facilitate nucleophilic substitution at the 4-position, improving yields and selectivity.

Key Steps:

  • Prepare 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride and sodium hydroxide in acetone at −5 to 5°C, then warm to 20–30°C for 5 hours.
  • Isolate and purify the tosylated intermediate.
  • Substitute the 4-chloro group with a hydroxyl group using aqueous base or other nucleophiles.

Table 2: Tosylation Example

Step Reagents/Conditions Yield (%)
Tosylation p-toluenesulfonyl chloride, NaOH, acetone, −5–30°C 90.1
Substitution Aqueous base, 20–35°C Variable

This method is notable for its high yield in the tosylation step and the ease of subsequent functionalization.

Direct Methylation and Cyclization

Some literature describes the direct construction of the pyrrolo[2,3-d]pyrimidine core with a methyl group already present at the 7-position, followed by cyclization and hydrolysis steps.

Key Steps:

  • Synthesize a methyl-substituted pyrrole precursor.
  • Condense with suitable formamide or amidine derivatives to construct the pyrimidine ring.
  • Cyclize under acidic or basic conditions.
  • Hydrolyze to introduce the 4-hydroxy group.

Table 3: Direct Methylation/Cyclization Example

Step Reagents/Conditions Yield (%)
Cyclization Acidic/basic conditions, 80–110°C Moderate
Hydrolysis Aqueous acid/base, 60–90°C Moderate

Yields vary based on precursor availability and purity.

Comparative Analysis of Methods

Method Key Advantages Limitations Typical Yield Range
Chlorination/Alkylation Well-established, scalable Moderate yields, harsh reagents 26–41% (chlorination)
Tosylation/Nucleophilic Subst. High selectivity, mild conditions Requires extra protection step Up to 90% (tosylation)
Direct Methylation/Cyclization Fewer steps if precursors available Precursor synthesis may be complex Moderate

Research Findings and Optimization Notes

  • The introduction of a removable activating group (e.g., tosyl or chloro) at the 4-position significantly improves yields and reaction rates for nucleophilic substitutions.
  • Careful control of equivalents of phosphorus oxychloride and base during chlorination is critical for maximizing yield and minimizing by-products.
  • Tosylation at low temperatures followed by gradual warming provides high yields and purity for intermediates, facilitating downstream transformations.
  • The use of methylated pyrrole precursors can streamline synthesis but may require additional steps for precursor preparation.

Q & A

Q. Key Factors :

  • Temperature : Cyclization at 80–100°C improves ring closure efficiency .
  • Catalysts : Fe(acac)₃ enhances β-lactam derivative synthesis, which may be adaptable for pyrrolo-pyrimidine systems .
  • Purification : Recrystallization from ethanol or methanol ensures >95% purity .

What spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?

Answer:

  • 1H/13C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm). For example, the 7-methyl group appears as a singlet at δ 3.2–3.5 .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C₈H₈N₃O: 178.0743) with <2 ppm error .
  • IR Spectroscopy : Identifies O–H stretches (3424 cm⁻¹) and C=N/C=C vibrations (1526–1590 cm⁻¹) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. lactim) and hydrogen-bonding networks .

How can computational docking studies guide the design of derivatives targeting kinases or other enzymes?

Answer:

  • Receptor Selection : Use crystal structures of kinases (e.g., EGFR, JAK2) from the PDB (e.g., 7R5, 7SC) .
  • Binding Affinity Prediction : Molecular dynamics simulations (e.g., AutoDock Vina) assess interactions between the 4-ol group and ATP-binding pockets. Methyl substitution at the 7-position reduces steric hindrance, improving fit .
  • Selectivity Analysis : Compare docking scores against off-target enzymes to minimize cross-reactivity .

What strategies mitigate substituent effects on the reactivity of the pyrrolo-pyrimidine core?

Answer:

  • Electronic Modulation : Electron-withdrawing groups (e.g., Cl at C4) increase electrophilicity, facilitating nucleophilic substitution. Ethyl groups at C5 enhance steric shielding, reducing side reactions .
  • Protection/Deprotection : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect NH during functionalization .
  • Microwave Assistance : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .

How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR, HRMS, and X-ray data. For example, tautomeric forms (e.g., 7H vs. 9H) may cause NMR peak splitting, resolved via NOESY .
  • Isotopic Labeling : Introduce deuterium at exchangeable protons (e.g., NH) to simplify NMR interpretation .
  • Computational NMR Prediction : Tools like ACD/Labs or Gaussian calculate expected shifts, identifying mismatches .

What in vitro protocols evaluate the biological activity of 7-methyl derivatives?

Answer:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
  • Kinase Inhibition : ADP-Glo™ assays measure IC₅₀ values against purified kinases (e.g., <1 µM for JAK2) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ typically <10 µM .

How can microwave-assisted synthesis optimize reaction conditions for this compound?

Answer:

  • Temperature Control : Reactions at 150°C for 10–20 minutes achieve >70% yield vs. 24 hours conventionally .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction homogeneity.
  • Scale-Up : Use continuous-flow reactors to maintain efficiency at >10 g scale .

What are best practices for scaling up synthesis while maintaining purity?

Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation .
  • Crystallization Optimization : Use anti-solvent addition (e.g., water in ethanol) to enhance crystal size and purity .
  • Column Chromatography : Gradient elution (hexane/EtOAc 10:1 to 1:1) removes regioisomeric byproducts .

What protocols ensure accurate X-ray crystallography analysis of derivatives?

Answer:

  • Crystal Growth : Slow evaporation from DMSO/water mixtures at 4°C yields diffraction-quality crystals .
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a CCD detector. Resolution <1.0 Å is ideal .
  • Refinement : SHELXL refines thermal displacement parameters (U-values) to R-factor <0.05 .

What in silico methods predict physicochemical properties for drug-likeness assessment?

Answer:

  • LogP Calculation : Use ACD/Labs Percepta for methyl-substituted derivatives (predicted LogP = 1.2–1.8) .
  • Solubility : QSPR models estimate aqueous solubility (e.g., ~0.5 mg/mL at pH 7.4) .
  • Metabolic Stability : CYP450 inhibition is predicted via docking into cytochrome structures (e.g., CYP3A4) .

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